molecular formula C10H12ClNO3 B14788958 methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate

methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate

Cat. No.: B14788958
M. Wt: 229.66 g/mol
InChI Key: UYEPCBNVDUGPTQ-UHFFFAOYSA-N
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Description

Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate is a chemical compound with the molecular formula C10H12ClNO3 It is a derivative of benzoic acid and contains an amino group, a hydroxyl group, and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate typically involves the esterification of 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of methyl 5-[(1S)-1-amino-2-oxoethyl]-2-chlorobenzoate.

    Reduction: Formation of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-aminobenzoate.

    Substitution: Formation of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-substituted benzoate.

Scientific Research Applications

Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate involves its interaction with specific molecular targets in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The chlorine atom may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-iodobenzoate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The specific arrangement of functional groups also allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate

InChI

InChI=1S/C10H12ClNO3/c1-15-10(14)7-4-6(9(12)5-13)2-3-8(7)11/h2-4,9,13H,5,12H2,1H3

InChI Key

UYEPCBNVDUGPTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(CO)N)Cl

Origin of Product

United States

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